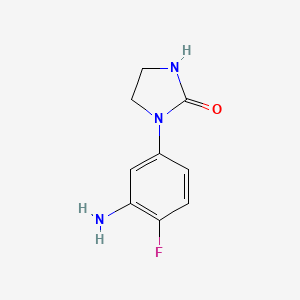
1-(3-Amino-4-fluorophenyl)imidazolidin-2-one
描述
1-(3-Amino-4-fluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C9H10FN3O and its molecular weight is 195.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Amino-4-fluorophenyl)imidazolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structural characteristics that contribute to its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C9H10FN3O. The compound features an imidazolidinone ring substituted with a 3-amino-4-fluorophenyl group, which is crucial for its biological activity. The unique combination of functional groups within its structure may confer distinct reactivity patterns and biological interactions compared to similar compounds.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits promising antimicrobial properties . Research has shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as a therapeutic agent against infections caused by bacteria, fungi, and viruses. The specific mechanisms of action are still under investigation, but the structural features of the compound appear to play a significant role in its efficacy.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using different cell lines to evaluate the safety profile of this compound. For instance, studies utilizing the MTT assay demonstrated that this compound exhibits low cytotoxic effects on LLC-PK1 cells at therapeutic concentrations, indicating a favorable safety margin for potential clinical applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to identify key structural features that contribute to its biological activity. Comparative analysis with structurally similar compounds reveals that variations in amino and fluorine substitution significantly impact antimicrobial potency and cytotoxicity.
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(3-Amino-2-fluorophenyl)ethanone | C8H8FNO | Similar amino and fluorine substitution |
| 1-(5-Amino-2-fluorophenyl)ethanone | C8H8FNO | Shares amino group but differs in position |
| (2-Aminophenyl)(4-fluorophenyl)methanone | C13H10FN | Contains both amino and fluorine substituents |
| 1-(4-Amino-3-fluorophenyl)ethanone | C8H8FNO | Variation in amino position |
The imidazolidinone framework appears to enhance the compound's interaction with biological targets, potentially leading to improved pharmacological profiles not observed in its analogs.
Inhibitory Activity Against Viruses
A notable study investigated the inhibitory effects of novel imidazolidinone derivatives, including compounds related to this compound, against Enterovirus 71 and Coxsackievirus A16. The results indicated significant antiviral activity with no observed cytotoxicity at effective concentrations, highlighting the therapeutic potential of this class of compounds .
属性
IUPAC Name |
1-(3-amino-4-fluorophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXZHRAJWRYIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















